

Application Notes and Protocols for Kira8: A Guide for Researchers

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Compound of Interest

Compound Name: *Kira8*

Cat. No.: *B608351*

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the dissolution and preparation of **Kira8**, a potent and selective IRE1 α kinase inhibitor, for experimental use.

Introduction

Kira8 is a mono-selective IRE1 α (Inositol-requiring enzyme 1 α) inhibitor that allosterically attenuates its RNase activity with a reported IC₅₀ of 5.9 nM.[1][2][3][4][5] It functions by binding to the ATP-binding site of IRE1 α , which in turn stabilizes the kinase domain in a conformation that is incompatible with the formation of the back-to-back dimers required for RNase activation.[6] This inhibition of IRE1 α 's RNase activity blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[7][8] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting the IRE1 α /XBP1 signaling pathway, **Kira8** has shown therapeutic potential in various disease models, including non-alcoholic steatohepatitis, multiple myeloma, and diabetes.[7][8][9]

Chemical Properties

Property	Value	Reference
Synonyms	AMG-18, Compound 18	[1][10]
Molecular Formula	C31H29ClN6O3S	[2][10]
Molecular Weight	601.12 g/mol	[2][10]
CAS Number	1630086-20-2	[2][10]
Appearance	White to beige powder	

Solubility Data

Kira8 is poorly soluble in aqueous solutions and requires organic solvents for dissolution. The choice of solvent and preparation method is critical for ensuring the compound's stability and activity in different experimental settings.

In Vitro Solubility

For cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Solvent	Concentration	Notes	Reference
DMSO	100 mg/mL (166.35 mM)	Use fresh, moisture-free DMSO. Sonication may be required to aid dissolution.	[1][2]
DMSO	65 mg/mL (108.13 mM)	Sonication may be required.	[3][10][11]
DMSO	2 mg/mL	Clear solution.	
Ethanol	76.92 mg/mL (127.96 mM)	Requires sonication and pH adjustment to 5 with HCl.	[10]
Water	Insoluble		[2][11]

In Vivo Solubility

For animal studies, various solvent formulations are available to prepare **Kira8** for administration. It is crucial to prepare these solutions fresh and use them promptly.

Formulation	Concentration	Notes	Reference
10% DMSO, 90% (20% SBE- β -CD in Saline)	4 mg/mL (6.65 mM)	Suspended solution; requires sonication.	[10]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.17 mg/mL (3.61 mM)	Clear solution.	[10]
10% DMSO, 90% Corn Oil	≥ 2.17 mg/mL (3.61 mM)	Clear solution.	[10]
3% Ethanol, 7% Tween-80, 90% Saline	≥ 2.31 mg/mL (3.84 mM)	Clear solution.	[10]
5% DMSO, 30% PEG300, 65% ddH ₂ O	Not specified	Used as an example for in vivo formulation calculation.	[3]
CMC-Na	≥ 5 mg/mL	Homogeneous suspension.	[2]

Experimental Protocols

Protocol 1: Preparation of Kira8 Stock Solution for In Vitro Experiments

- Materials:
 - Kira8** powder
 - Anhydrous/fresh Dimethyl sulfoxide (DMSO)
 - Sterile microcentrifuge tubes

- Vortex mixer
- Sonicator (optional)
- Procedure:
 1. Aseptically weigh the desired amount of **Kira8** powder in a sterile microcentrifuge tube.
 2. Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data).
 3. Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
 4. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
 5. Visually inspect the solution to ensure it is clear and free of particulates.
 6. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 7. Store the stock solution at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for several months at -20°C.[\[11\]](#)

Protocol 2: Preparation of Kira8 Working Solution for Cell Culture Experiments

- Materials:
 - **Kira8** stock solution (in DMSO)
 - Pre-warmed cell culture medium
 - Sterile tubes
- Procedure:
 1. Thaw an aliquot of the **Kira8** stock solution at room temperature.
 2. It is recommended to first dilute the stock solution in DMSO to create an intermediate concentration before adding it to the aqueous cell culture medium to avoid precipitation.[\[3\]](#)

3. For example, to achieve a final concentration of 10 μ M in your cell culture, you can make a 1:1000 dilution of a 10 mM stock solution directly into the pre-warmed cell culture medium.
4. Add the diluted **Kira8** to the cell culture medium and mix gently by pipetting or inverting the tube.
5. Ensure the final concentration of DMSO in the cell culture is low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.
6. Add the **Kira8**-containing medium to your cells and proceed with the experiment.

Protocol 3: Preparation of Kira8 Formulation for In Vivo (Oral) Administration

This protocol is an example based on a common formulation. The optimal formulation may vary depending on the animal model and experimental design.

- Materials:

- **Kira8** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator

- Procedure:

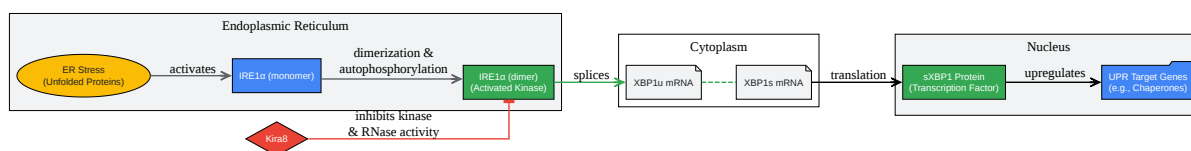
1. Prepare a stock solution of **Kira8** in DMSO (e.g., 100 mg/mL).

2. In a sterile tube, add the required volume of the **Kira8** stock solution.
3. Add the appropriate volume of PEG300 and vortex until the solution is clear.
4. Add Tween-80 and vortex again until the solution is clear.
5. Finally, add the saline and vortex thoroughly to obtain a homogeneous solution. For example, to prepare a 1 mL working solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would mix 100 μ L of **Kira8** stock (if the final drug concentration allows), 400 μ L of PEG300, 50 μ L of Tween-80, and 450 μ L of saline.[1]
6. Use the formulation immediately after preparation for optimal results.[1]

Signaling Pathway and Experimental Workflow

Kira8 Mechanism of Action

Kira8 targets the IRE1 α branch of the Unfolded Protein Response (UPR). Under ER stress, IRE1 α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of XBP1 mRNA, producing the active transcription factor sXBP1, which upregulates genes involved in restoring ER homeostasis. **Kira8** inhibits the kinase activity of IRE1 α , preventing its RNase activation and subsequent XBP1 splicing.

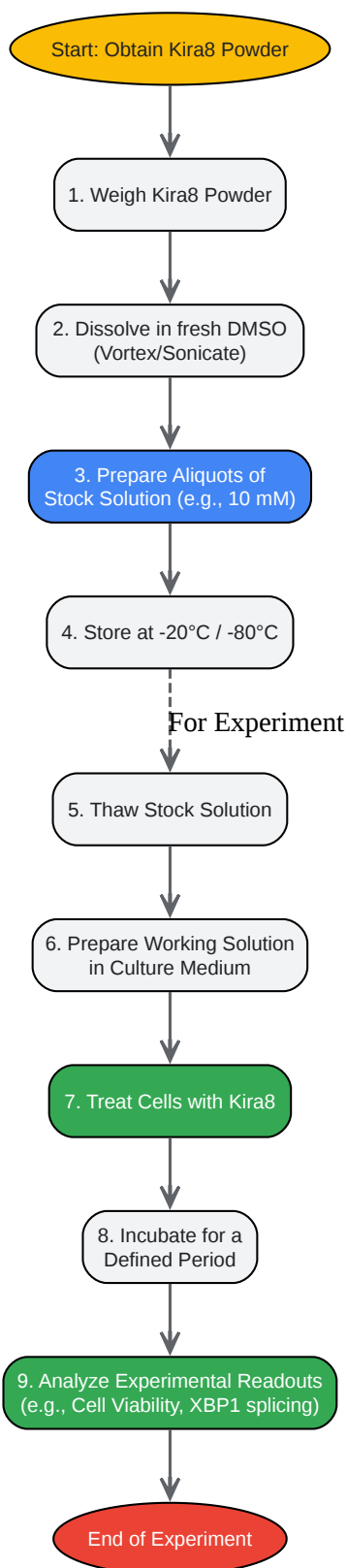


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Caption: Mechanism of **Kira8** action on the IRE1 α signaling pathway.

Experimental Workflow for Kira8 Preparation and Use

The following diagram outlines a general workflow for preparing and using **Kira8** in a typical cell culture experiment.



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